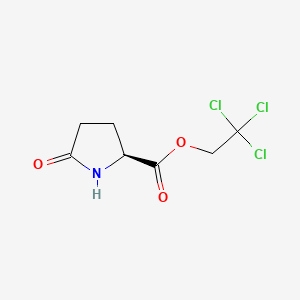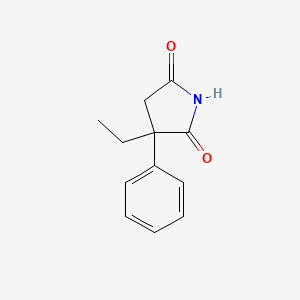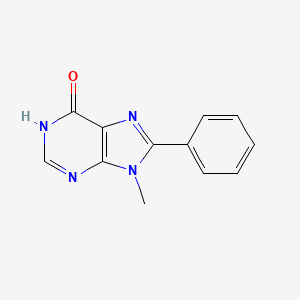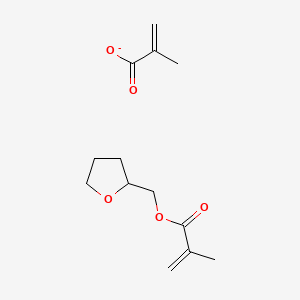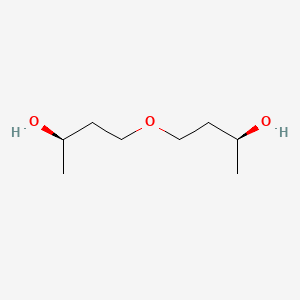
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a methyl group, a nitro group, and a thioether linkage to a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the methyl group and the thioether linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The thioether linkage and pyridinone core may also contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone, 5-methyl-4-((4-methylphenyl)thio)-3-nitro-: Similar structure with a different position of the methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-chlorophenyl)thio)-3-nitro-: Similar structure with a chloro group instead of a methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-2-nitro-: Similar structure with the nitro group in a different position on the pyridinone ring.
Uniqueness
The unique combination of substituents in 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- imparts specific chemical and biological properties that may not be present in similar compounds. The position and nature of the substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
172469-80-6 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
5-methyl-4-(3-methylphenyl)sulfanyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(6-8)19-12-9(2)7-14-13(16)11(12)15(17)18/h3-7H,1-2H3,(H,14,16) |
Clave InChI |
YSMQDOIOUVYOKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


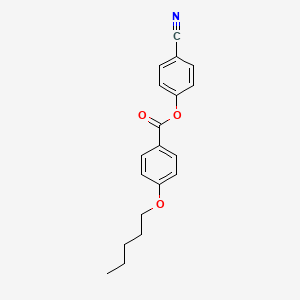
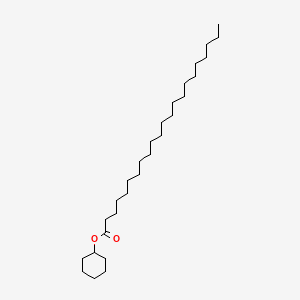

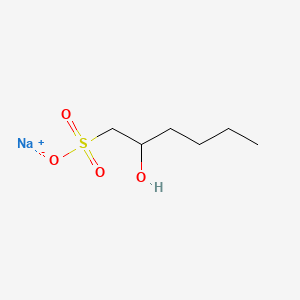
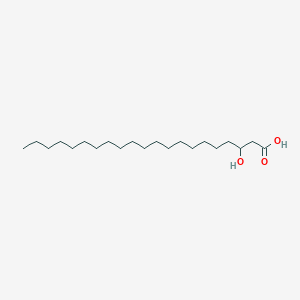

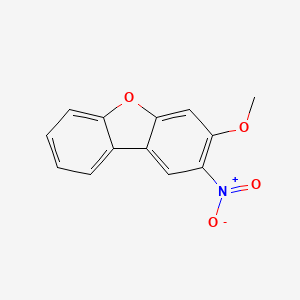
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
